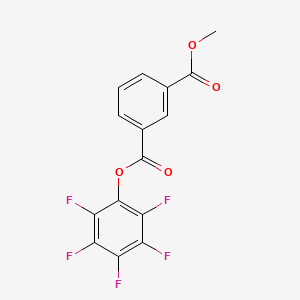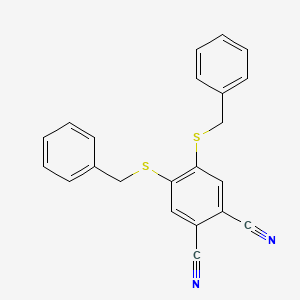![molecular formula C14H15NO B14247700 3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one CAS No. 400888-01-9](/img/structure/B14247700.png)
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with a methyl group at the third position and a phenylethyl group at the first position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridin-2-one and (1R)-1-phenylethylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include solvent extraction, distillation, and crystallization .
化学反应分析
Types of Reactions
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications
作用机制
The mechanism of action of 3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Similar in structure but contains an indole ring instead of a pyridinone ring.
3-Methyl-1-phenylpyridin-2(1H)-one: Lacks the phenylethyl group at the first position.
1-Phenylethyl-3-methylpyridin-2(1H)-one: Similar structure but different substitution pattern
Uniqueness
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
400888-01-9 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
3-methyl-1-[(1R)-1-phenylethyl]pyridin-2-one |
InChI |
InChI=1S/C14H15NO/c1-11-7-6-10-15(14(11)16)12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3/t12-/m1/s1 |
InChI 键 |
ORUXCKDKCKIQLS-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC=CN(C1=O)[C@H](C)C2=CC=CC=C2 |
规范 SMILES |
CC1=CC=CN(C1=O)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
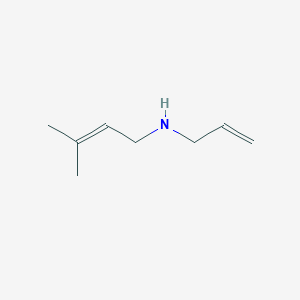
![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
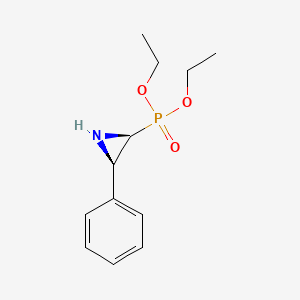

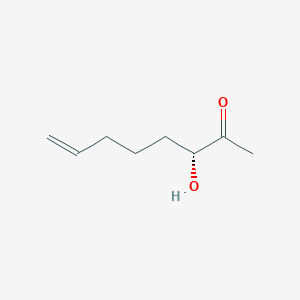
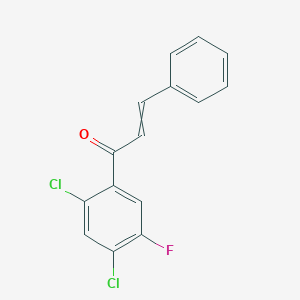
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
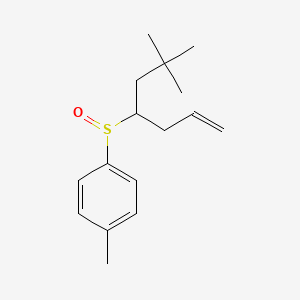
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
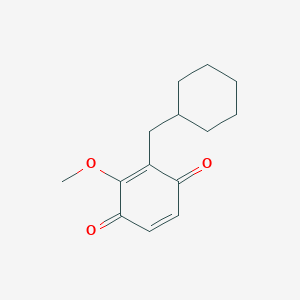
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
